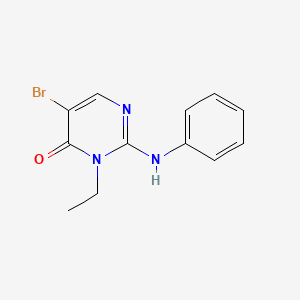
L-Phenylalanine NHS Ester Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine NHS Ester Hydrobromide is a biochemical compound used primarily in proteomics research. It has the molecular formula C13H15BrN2O4 and a molecular weight of 343.17 . This compound is known for its role in facilitating the conjugation of proteins and peptides, making it a valuable tool in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine NHS Ester Hydrobromide typically involves the reaction of L-Phenylalanine with N-Hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine NHS Ester Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group is highly reactive and can be substituted by nucleophiles such as amines and thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, ethanol
Conditions: Controlled pH, temperature regulation
Major Products Formed
L-Phenylalanine: Formed through hydrolysis
Conjugated Proteins/Peptides: Formed through substitution reactions with nucleophiles.
Aplicaciones Científicas De Investigación
L-Phenylalanine NHS Ester Hydrobromide is widely used in scientific research, including:
Chemistry: Used in the synthesis of peptide conjugates and bioconjugation studies.
Biology: Facilitates the labeling of proteins and peptides for various biological assays.
Medicine: Plays a role in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Used in the production of research-grade biochemicals and reagents
Mecanismo De Acción
The mechanism of action of L-Phenylalanine NHS Ester Hydrobromide involves the activation of the carboxyl group of L-Phenylalanine through the formation of an NHS ester. This activated ester can then react with nucleophiles such as amines, leading to the formation of stable amide bonds. The compound’s high reactivity and selectivity make it an ideal reagent for bioconjugation .
Comparación Con Compuestos Similares
Similar Compounds
- L-Phenylalanine Methyl Ester
- L-Phenylalanine Ethyl Ester
- L-Phenylalanine Tert-Butyl Ester
Comparison
L-Phenylalanine NHS Ester Hydrobromide is unique due to its NHS ester group, which provides high reactivity and selectivity for nucleophilic substitution reactions. This makes it more suitable for bioconjugation applications compared to other L-Phenylalanine esters, which may not offer the same level of reactivity.
Propiedades
Fórmula molecular |
C13H15BrN2O4 |
|---|---|
Peso molecular |
343.17 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-amino-3-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C13H14N2O4.BrH/c14-10(8-9-4-2-1-3-5-9)13(18)19-15-11(16)6-7-12(15)17;/h1-5,10H,6-8,14H2;1H/t10-;/m0./s1 |
Clave InChI |
IOWDNACZDCORQW-PPHPATTJSA-N |
SMILES isomérico |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)N.Br |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)

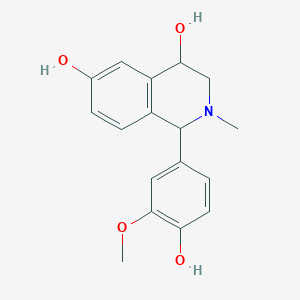
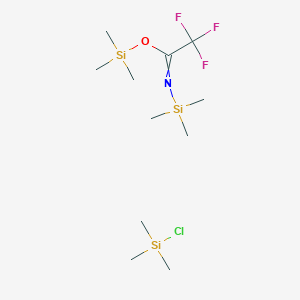
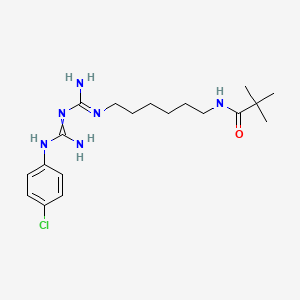
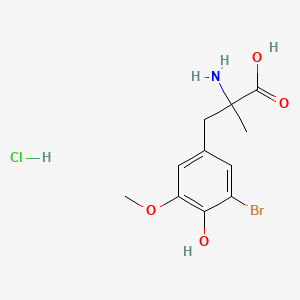
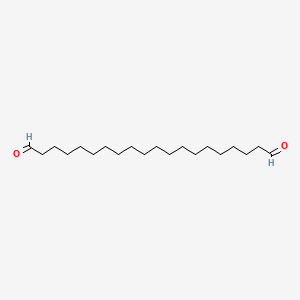
![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
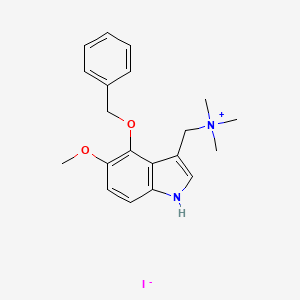
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
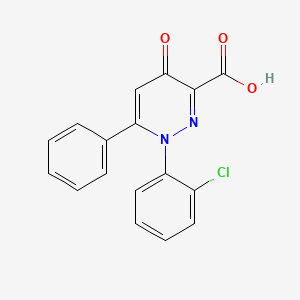
![N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)
